Cas no 343375-03-1 (3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea)

3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea Chemical and Physical Properties
Names and Identifiers
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- 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea
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3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6N-816-1MG |
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea |
343375-03-1 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Key Organics Ltd | 6N-816-5MG |
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea |
343375-03-1 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | 6N-816-10MG |
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea |
343375-03-1 | >90% | 10mg |
£63.00 | 2023-09-07 | |
A2B Chem LLC | AI79666-1mg |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea |
343375-03-1 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AI79666-10mg |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea |
343375-03-1 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI79666-5mg |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea |
343375-03-1 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB581278-500mg |
N-(2-Cyano-4,5-dimethoxyphenyl)-N'-cyclohexylthiourea; . |
343375-03-1 | 500mg |
€678.60 | 2024-08-02 | ||
Key Organics Ltd | 6N-816-10G |
N-(2-cyano-4,5-dimethoxyphenyl)-N’-cyclohexylthiourea |
343375-03-1 | >90% | 10g |
£5775.00 | 2023-09-07 | |
A2B Chem LLC | AI79666-1g |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea |
343375-03-1 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AI79666-500mg |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea |
343375-03-1 | >90% | 500mg |
$720.00 | 2024-04-20 |
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea Related Literature
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea
Professional Introduction to 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea (CAS No. 343375-03-1)
3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 343375-03-1, represents a confluence of structural complexity and potential biological activity, making it a subject of intense research interest. The molecular architecture of this compound features a thiourea moiety linked to a cyclohexyl group and an aromatic ring substituted with cyano and methoxy groups. Such structural features are often exploited in the design of novel bioactive molecules, particularly in the quest to develop new therapeutic agents.
The< strong>nomenclature of this compound provides a clear insight into its chemical composition and the synthetic pathways that could have been employed to its preparation. The presence of the cyano group (–CN) at the 2-position of the aromatic ring suggests potential for further functionalization, while the methoxy groups (–OCH₃) at the 4 and 5 positions introduce electron-donating effects that can influence the electronic properties of the aromatic system. The cyclohexylthiourea core is a well-known scaffold in medicinal chemistry, often employed due to its ability to form hydrogen bonds and interact with biological targets in a specific manner.
In recent years, there has been a surge in research focused on thiourea derivatives as pharmacophores. These compounds have shown promise in various therapeutic areas, including antimicrobial, antiviral, and anticancer applications. The< strong>structural motif present in 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea aligns well with this trend, as it combines the known bioactivity of thiourea compounds with additional functional groups that could enhance binding affinity or modulate metabolic stability.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The combination of electron-withdrawing (cyano) and electron-donating (methoxy) groups on the aromatic ring creates a delicate balance that could be exploited to fine-tune interactions with biological targets. Furthermore, the cyclohexylthiourea moiety provides a rigid yet flexible scaffold that can be modified further to optimize pharmacokinetic properties. This makes 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea an attractive candidate for structure-activity relationship (SAR) studies.
The< strong>synthetic accessibility of this compound is another factor that contributes to its significance in pharmaceutical research. While the exact synthetic route to 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea is not provided here, it can be inferred that it would likely involve multi-step organic transformations such as nucleophilic substitution reactions, condensation reactions, and possibly cyclization processes. The availability of starting materials derived from readily accessible precursors would facilitate its synthesis on both laboratory and industrial scales.
In terms of biological activity, preliminary studies suggest that derivatives of thiourea containing similar structural features may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. For instance, modifications to the thiourea moiety have been shown to alter binding affinity and selectivity towards target proteins. The< strong>cyano group in particular has been implicated in enhancing binding interactions due to its ability to form hydrogen bonds and engage in π-stacking interactions with aromatic residues in proteins.
The< strong>methoxy groups at positions 4 and 5 on the aromatic ring are also strategically placed to influence biological activity. These groups can increase lipophilicity while maintaining metabolic stability, which is crucial for drug candidates intended for oral administration. Additionally, methoxy substitution can modulate electronic properties, affecting reactivity and interaction with biological targets.
Recent advances in computational chemistry have enabled researchers to predict biological activity with increasing accuracy using molecular modeling techniques. By leveraging these tools, virtual screening approaches can be employed to identify potential hits from large libraries of compounds like 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea. Such methods have significantly accelerated drug discovery pipelines by allowing rapid assessment of multiple derivatives before experimental validation.
The< strong>cyclohexyl group attached to the thiourea moiety contributes another layer of complexity to this compound's structure. Cycloalkyl substituents are often incorporated into drug molecules to improve solubility or reduce toxicity by modulating pharmacokinetic properties. In this case, the cyclohexyl group may enhance binding affinity by introducing steric hindrance or by facilitating specific conformational changes upon binding to biological targets.
In conclusion, 3-(2-cyano-4,5-dimethoxyphenyl)-1-cyclohexylthiourea represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activity. Its combination of functional groups—such as cyano and methoxy substituents on an aromatic ring linked via a thiourea moiety attached to a cyclohexyl group—provides a rich scaffold for medicinal chemistry innovation. As research continues into novel therapeutic agents targeting various disease states,< strong>this compound holds significant promise as both an academic research tool and a potential lead for drug development.
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